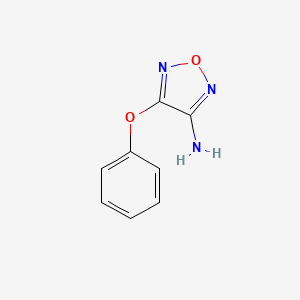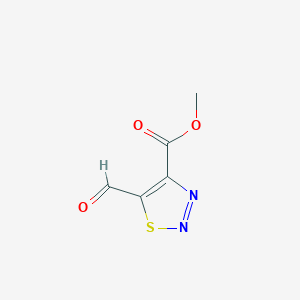
(3-メトキシ-5-ビニルフェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-5-vinylphenyl)methanol is an organic compound with the molecular formula C10H12O2This compound is characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group .
科学的研究の応用
(3-Methoxy-5-vinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet (SDS) for “(3-Methoxy-5-vinylphenyl)methanol” provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties . For detailed safety and hazard information, it is recommended to refer to the SDS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-vinylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.
Vinylation: The vinyl group is introduced through a Heck reaction, where 3-methoxybenzaldehyde is reacted with a vinyl halide in the presence of a palladium catalyst.
Reduction: The resulting product is then reduced to form (3-Methoxy-5-vinylphenyl)methanol. This reduction can be achieved using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for (3-Methoxy-5-vinylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .
化学反応の分析
Types of Reactions
(3-Methoxy-5-vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Methoxy-5-vinylbenzaldehyde or 3-Methoxy-5-vinylbenzoic acid.
Reduction: 3-Methoxy-5-ethylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (3-Methoxy-5-vinylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
類似化合物との比較
Similar Compounds
(3-Methoxyphenyl)methanol: Lacks the vinyl group, making it less reactive in certain chemical reactions.
(3-Vinylphenyl)methanol: Lacks the methoxy group, affecting its solubility and reactivity.
(4-Methoxy-3-vinylphenyl)methanol: The position of the methoxy group is different, which can influence its chemical properties and reactivity.
Uniqueness
(3-Methoxy-5-vinylphenyl)methanol is unique due to the presence of both methoxy and vinyl groups, which provide a combination of reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .
特性
IUPAC Name |
(3-ethenyl-5-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUMYOPBTXXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B2509988.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2509992.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)
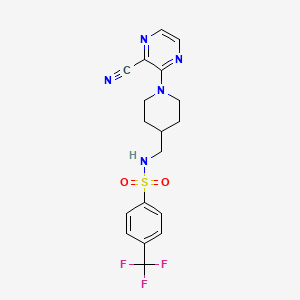
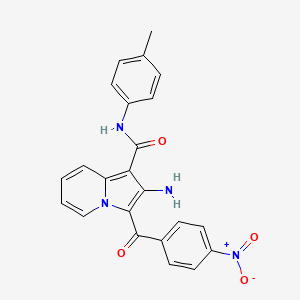
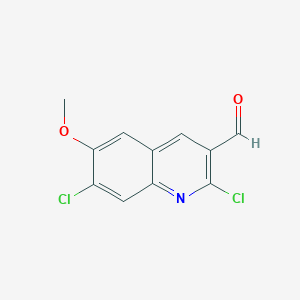
![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)
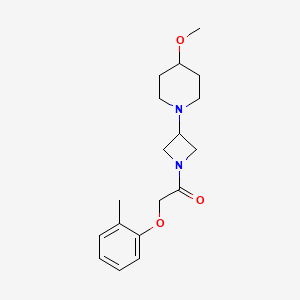
![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)

